molecular formula C18H15ClN4OS2 B2565865 3-((5-((3-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-92-4

3-((5-((3-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2565865
CAS No.: 847400-92-4
M. Wt: 402.92
InChI Key: LEABZNGZGSQUCD-UHFFFAOYSA-N
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Description

The compound “3-((5-((3-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one” is a complex organic molecule that contains several heterocyclic rings, including a benzothiazole and a 1,2,4-triazole . It also features a thioether linkage and a chlorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and a 1,2,4-triazole ring, linked by a methylene group. The benzothiazole ring would have a sulfur and a nitrogen atom in the ring, while the 1,2,4-triazole ring would contain three nitrogen atoms . The exact structure would need to be confirmed by techniques such as NMR spectroscopy .

Scientific Research Applications

Catalysis and Synthesis

One application of compounds similar to the one involves catalysis in organic synthesis. For instance, the use of 1,3,5-Tris(hydrogensulfato) benzene has been reported as an efficient catalyst for the synthesis of pyrazol derivatives, demonstrating the potential of related compounds in facilitating chemical reactions under eco-friendly conditions (Karimi-Jaberi et al., 2012).

Antimicrobial and Antioxidant Activities

Compounds with a thiazole core structure have been evaluated for their antimicrobial and antioxidant activities. For example, novel derivatives have shown significant antioxidant activity, underscoring their potential for further research in this area (Gopi et al., 2016). Similarly, thiazole derivatives synthesized from benzothiazole moieties have been tested for their antimicrobial activity, demonstrating promising results against various microorganisms (Ashok & Holla, 2007).

Anticancer Research

Furthermore, compounds that share a structural resemblance have been explored for their anticancer properties. For instance, derivatives of 1,2,4-triazole have been synthesized and evaluated against a variety of cancer cell lines, indicating the potential therapeutic applications of these compounds in oncology (Ostapiuk et al., 2015).

Corrosion Inhibition

Additionally, thiazole and triazole derivatives have been investigated for their applications in corrosion inhibition. A study on thiazole derivatives as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution highlights the practical applications of these compounds in industrial settings (Yadav et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Additionally, more studies could be conducted to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent .

Properties

IUPAC Name

3-[[5-[(3-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS2/c1-22-16(10-23-14-7-2-3-8-15(14)26-18(23)24)20-21-17(22)25-11-12-5-4-6-13(19)9-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEABZNGZGSQUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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